molecular formula C25H21N5O3 B2565713 N-(2-methoxybenzyl)-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 950286-92-7

N-(2-methoxybenzyl)-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2565713
CAS RN: 950286-92-7
M. Wt: 439.475
InChI Key: NAKUQVWKVYFJEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(2-methoxybenzyl)-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide" is a structurally complex molecule that likely exhibits a range of interesting chemical properties and biological activities due to the presence of multiple heterocyclic systems within its structure. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related triazole derivatives, which can provide insights into the behavior of similar compounds.

Synthesis Analysis

The synthesis of triazole derivatives typically involves the use of 1,3-dipolar cycloaddition reactions or acid-catalyzed reactions. For instance, the synthesis of N'-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide was achieved through an acid-catalyzed reaction of a triazole precursor with 4-methoxybenzaldehyde in ethanol under reflux conditions . Similarly, another triazole compound was synthesized using a 1,3-dipolar cycloaddition reaction in toluene at reflux . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of triazole derivatives is often confirmed using a combination of spectroscopic techniques such as infrared (IR), nuclear magnetic resonance (NMR), mass spectroscopy (MS), and sometimes single crystal X-ray diffraction . These techniques provide detailed information about the molecular framework and the arrangement of atoms within the compound. For the compound of interest, similar analytical methods would be employed to elucidate its structure.

Chemical Reactions Analysis

Triazole derivatives can undergo various chemical reactions, including Fries rearrangement, as demonstrated in the synthesis of 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide, which was performed under microwave-assisted, catalyst- and solvent-free conditions . The reactivity of the triazole ring and the presence of other functional groups in the compound would influence its chemical behavior and the types of reactions it can participate in.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives can be influenced by their molecular structure. For example, the introduction of different substituents can affect properties such as solubility, melting point, and chemical stability. The antimicrobial activities of some triazole derivatives have been explored, indicating that these compounds can interact with biological systems and may have potential as therapeutic agents . The compound would likely exhibit a unique set of physical and chemical properties based on its specific substituents and molecular conformation.

Scientific Research Applications

Molecular, Electronic, and Spectroscopic Analysis

Research involving heterocyclic compounds similar to the one often focuses on their molecular, electronic, nonlinear optical properties, and spectroscopic analysis. For example, the study by Beytur and Avinca (2021) on heterocyclic triazolones provides insights into the geometric parameters, electronic properties, and spectroscopic properties of these compounds, utilizing DFT calculations and various spectroscopic methods (Beytur & Avinca, 2021).

Solid-Phase Synthesis of Peptide Amides

Albericio and Bárány (2009) discussed a series of polymer-supported benzylamides, which could provide a basis for the solid-phase synthesis of C-terminal peptide amides under mild conditions. This methodology may offer insights into the synthesis techniques applicable to compounds with similar structural features (Albericio & Bárány, 2009).

Novel Synthesis Approaches

The work presented by Bonacorso et al. (2015) on the synthesis of rufinamide, an antiepileptic drug, and its analogues through a solventless, metal-free catalysis could be relevant for exploring new synthesis pathways for related triazole compounds (Bonacorso et al., 2015).

π-Hole Tetrel Bonding Interactions

Ahmed et al. (2020) investigated π-hole tetrel bonding interactions in ethyl 2-triazolyl-2-oxoacetate derivatives, providing valuable information on the molecular interactions and structural analysis of compounds with triazole rings (Ahmed et al., 2020).

Structure Elucidation and Synthesis Techniques

Alotaibi et al. (2018) focused on the synthesis and structure elucidation of a specific triazole derivative, demonstrating methods for characterizing similar compounds through various spectroscopic techniques (Alotaibi et al., 2018).

properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N5O3/c1-16-23(25(31)26-15-18-10-6-7-11-22(18)32-2)27-29-30(16)19-12-13-21-20(14-19)24(33-28-21)17-8-4-3-5-9-17/h3-14H,15H2,1-2H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAKUQVWKVYFJEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4)C(=O)NCC5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.